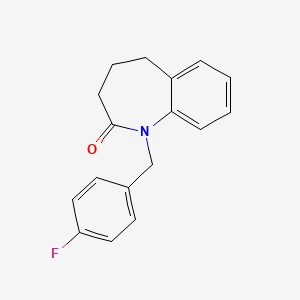

1-(4-fluorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Description

1-(4-Fluorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a seven-membered heterocyclic compound featuring a benzazepinone core (a fused benzene and azepine ring) substituted with a 4-fluorobenzyl group at the nitrogen atom. The fluorine atom at the para position of the benzyl group enhances lipophilicity and metabolic stability, making it a critical pharmacophore in drug design .

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-4,5-dihydro-3H-1-benzazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO/c18-15-10-8-13(9-11-15)12-19-16-6-2-1-4-14(16)5-3-7-17(19)20/h1-2,4,6,8-11H,3,5,7,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPTZVCOKJRDHQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C(=O)C1)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401326968 | |

| Record name | 1-[(4-fluorophenyl)methyl]-4,5-dihydro-3H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401326968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817685 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

303987-93-1 | |

| Record name | 1-[(4-fluorophenyl)methyl]-4,5-dihydro-3H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401326968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzyl chloride and 1,2,3,4-tetrahydroisoquinoline.

Reaction Conditions: The key step involves the nucleophilic substitution reaction where 4-fluorobenzyl chloride reacts with 1,2,3,4-tetrahydroisoquinoline in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

Cyclization: The intermediate product undergoes cyclization to form the benzazepine core structure. This step may require heating and the use of a catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzazepines.

Scientific Research Applications

1-(4-fluorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

- 1-(2,4-Dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one Key Difference: Substitution of the 4-fluorobenzyl group with a 2,4-dichlorobenzyl moiety. Impact: Chlorine atoms increase molecular weight (MW: ~296.1 vs. Data:

| Property | 1-(4-Fluorobenzyl) Derivative | 1-(2,4-Dichlorobenzyl) Derivative |

|---|---|---|

| Molecular Formula | C₁₇H₁₅FNO | C₁₇H₁₄Cl₂NO |

| Molecular Weight | 257.3 g/mol | 296.1 g/mol |

| LogP (Predicted) | ~2.8 | ~3.5 |

Core Structure Modifications

Parent Compound: 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one (CAS 4424-80-0)

- 3-(4-Aminopiperidin-1-yl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one Key Difference: Incorporation of a 4-aminopiperidine group instead of 4-fluorobenzyl. Impact: Enhanced solubility due to the basic amine group, but reduced blood-brain barrier penetration .

Benzodiazepine-Based Analogues

Benzodiazepines (e.g., 1,5-benzodiazepin-2-ones) share structural similarities but differ in nitrogen positioning and ring saturation:

- 4-(3-Fluorophenyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one (CAS 2173253-08-0) Key Difference: A 1,5-benzodiazepinone core with a 3-fluorophenyl substituent. Impact: Higher affinity for GABAₐ receptors compared to benzazepinones, leading to sedative effects .

- 1-Ethyl-5-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one hydrochloride

Research Findings and Trends

Synthetic Challenges: Unusual reaction pathways during fluorobenzyl-substituted benzazepinone synthesis (e.g., SNAr amination complications) necessitate careful optimization .

Regulatory Status: Fluorinated benzazepinones and benzodiazepines are under scrutiny by regulatory agencies (e.g., DEA) due to their structural similarity to controlled substances .

Biological Activity: Benzazepinones with fluorinated substituents show promise in neurological disorders, while benzodiazepinones are more prevalent in anxiolytic applications .

Biological Activity

1-(4-fluorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, receptor interactions, and potential therapeutic applications.

- Chemical Name : this compound

- CAS Number : 303987-93-1

- Molecular Formula : C17H16FNO

- Molecular Weight : 269.31 g/mol

The compound contains a fluorobenzyl group which may influence its interaction with biological targets.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological effects:

- Dopamine Receptor Modulation : Compounds in the benzazepine class often interact with dopamine receptors, particularly D2 and D3 subtypes. This interaction is significant for treating neuropsychiatric disorders such as schizophrenia and depression .

- Serotonin Receptor Activity : Some studies suggest that these compounds may also act as serotonin receptor modulators, influencing mood and anxiety levels .

Case Studies

- Dopamine D3 Receptor Binding : A study evaluated the binding affinity of similar benzazepine compounds at D3 receptors. The results indicated a high selectivity for D3 over D2 receptors, suggesting potential applications in treating conditions like addiction and Parkinson's disease .

- Anxiolytic Effects : In animal models, compounds structurally related to this compound demonstrated anxiolytic properties. Behavioral assays showed reduced anxiety-like behaviors in rodents treated with these compounds .

In Vitro Studies

In vitro assays have shown that this compound can modulate neurotransmitter release and receptor activity. For example:

| Assay Type | Result |

|---|---|

| D3 Receptor Binding | High affinity (Ki < 10 nM) |

| Serotonin Activity | Moderate agonist activity |

| Neurotransmitter Release | Increased dopamine release |

These results highlight the compound's potential as a therapeutic agent targeting neurochemical pathways.

Q & A

Q. What are the optimized synthetic routes for 1-(4-fluorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, and how can reaction conditions be tailored to improve yields?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic aromatic substitution (SNAr) or reductive amination. For example, SNAr amination using 4-fluorobenzylamine with a benzazepinone precursor under basic conditions (e.g., KCO) in polar aprotic solvents (e.g., DMF) at elevated temperatures (~80–100°C) can yield the target compound . Monitoring via thin-layer chromatography (TLC) and optimizing stoichiometry (e.g., 1.2–1.5 equivalents of fluorinated reagent) minimizes side products. Post-reaction purification via silica gel chromatography or recrystallization improves purity .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 19F) confirms regiochemistry and fluorobenzyl integration. For instance, coupling patterns in 1H NMR distinguish between para- and meta-substituted fluorobenzyl groups . High-resolution mass spectrometry (HRMS) validates molecular weight (±5 ppm). Discrepancies in spectral data (e.g., unexpected splitting in aromatic regions) may arise from conformational isomerism or impurities; repeating under deuterated solvents or using 2D NMR (COSY, NOESY) resolves ambiguities .

Q. What stability and storage conditions are recommended for this compound in experimental settings?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Store desiccated at –20°C under inert gas (argon/nitrogen). Solubility in DMSO (≥10 mM) is preferred for in vitro assays, but avoid repeated freeze-thaw cycles to prevent degradation . For long-term stability, lyophilize and store as a solid. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) every 3–6 months .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorobenzyl vs. chlorobenzyl substitution) affect pharmacological activity?

- Methodological Answer : Comparative structure-activity relationship (SAR) studies reveal that fluorobenzyl groups enhance metabolic stability and blood-brain barrier penetration compared to chlorinated analogs. For example, replacing 4-chlorobenzyl with 4-fluorobenzyl in benzazepinone derivatives increases receptor binding affinity by 2–3 fold in GABA assays due to reduced steric hindrance and optimal electronegativity . Molecular docking simulations (e.g., AutoDock Vina) predict binding poses, which are validated via radioligand displacement assays .

Q. How should researchers address contradictions in spectral data or unexpected reaction products during synthesis?

- Methodological Answer : Contradictions often arise from competing reaction pathways. For example, an SNAr reaction intended to yield the target compound may produce dimeric byproducts due to excess base or prolonged heating. Use LC-MS to identify byproducts and adjust reaction time/temperature . If unexpected cyclization occurs (e.g., forming benzimidazole derivatives), revise protecting group strategies (e.g., Boc instead of acetyl) .

Q. What in vitro and in vivo models are suitable for evaluating this compound’s biological activity?

- Methodological Answer : In vitro: Cell-based assays (e.g., HEK293 cells expressing GABA receptors) measure IC values via patch-clamp electrophysiology. For PARP inhibition (if applicable), use recombinant PARP-1/2 enzymes and NAD depletion assays . In vivo: Xenograft models (e.g., SW620 colorectal cancer) assess antitumor efficacy. Administer orally (10–50 mg/kg/day) and monitor tumor volume via caliper measurements. Validate target engagement via immunohistochemistry (PARP activity in tumor tissue) .

Q. What strategies are recommended for elucidating metabolic pathways and identifying active metabolites?

- Methodological Answer : Incubate the compound with liver microsomes (human/rat) and analyze via LC-QTOF-MS. Phase I metabolites (e.g., hydroxylation at C3 or N-demethylation) are identified using fragmentation patterns. For Phase II metabolites (e.g., glucuronidation), use β-glucuronidase treatment to confirm . In vivo, collect plasma/bile samples post-dosing and compare with synthetic metabolite standards.

Q. How can researchers ensure compliance with regulatory guidelines for handling this compound?

- Methodological Answer : The compound may fall under controlled substance regulations due to structural similarity to scheduled benzodiazepines. Consult DEA guidance for analogues of 4-fluorobenzyl derivatives (e.g., FUB-144, a controlled cannabinoid receptor agonist) . Maintain detailed logs of synthesis batches, storage locations, and disposal (incineration with >99% efficiency). Submit an Investigational New Drug (IND) application if advancing to preclinical trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.